molecular formula C15H12ClF3N4O B2688832 1-(2-Chlorophenyl)-6-[(2s)-3,3,3-Trifluoro-2-Methylpropyl]-1,7-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One

1-(2-Chlorophenyl)-6-[(2s)-3,3,3-Trifluoro-2-Methylpropyl]-1,7-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One

Cat. No.: B2688832
M. Wt: 356.73 g/mol
InChI Key: FFPXPXOAFQCNBS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BAY 73-6691 racemate involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of BAY 73-6691 racemate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

BAY 73-6691 racemate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

BAY 73-6691 racemate has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study phosphodiesterase 9 inhibition and its effects on cyclic nucleotide signaling pathways.

    Biology: Employed in cellular and molecular biology research to investigate its effects on cellular processes and signaling pathways.

    Medicine: Studied for its potential therapeutic applications in treating neurodegenerative diseases, particularly Alzheimer’s disease.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .

Mechanism of Action

BAY 73-6691 racemate exerts its effects by selectively inhibiting phosphodiesterase 9. This inhibition leads to an increase in cyclic guanosine monophosphate levels, which in turn modulates various signaling pathways. The compound’s mechanism of action involves binding to the active site of phosphodiesterase 9, preventing the hydrolysis of cyclic guanosine monophosphate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BAY 73-6691 racemate is unique due to its high selectivity for phosphodiesterase 9 and its potential therapeutic applications in neurodegenerative diseases. Its ability to efficiently penetrate cells and inhibit intracellular phosphodiesterase 9 activity sets it apart from other similar compounds .

Properties

IUPAC Name

1-(2-chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,7-8H,6H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPXPXOAFQCNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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